![molecular formula C9H15N3O2 B1379942 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1368587-97-6](/img/structure/B1379942.png)

7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Overview

Description

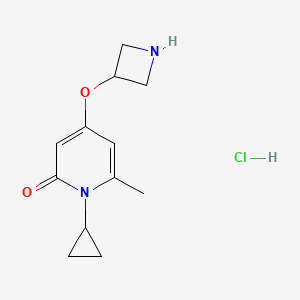

Molecular Structure Analysis

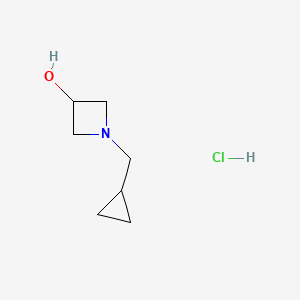

The molecular structure of this compound, as suggested by its name, would consist of a spiro ring system with a seven-membered ring and a four-membered ring. The seven-membered ring would contain two nitrogen atoms and the four-membered ring would contain one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminopropyl group and the dione groups. The amino group could potentially participate in reactions such as acylation or alkylation, while the dione groups could undergo reactions such as reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminopropyl group could potentially increase its solubility in polar solvents, while the dione groups could contribute to its reactivity .Scientific Research Applications

Synthesis and Chemical Properties

The chemical 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione is of interest due to its unique structure and potential applications in various fields of scientific research. One of the primary areas of investigation has been the synthesis and modification of its structure to explore its chemical properties and potential applications. Brabander and Wright (1965) discussed the alkylation of diazaspiro diones, including compounds similar to this compound, highlighting methods for their synthesis and structural isomerization (H. Brabander & W. B. Wright, 1965). Additionally, the work by Baccolini, Boga, and Negri (1999) on PCl3-mediated cyclization presents an efficient method for synthesizing derivatives of diazaspiro[3.4]octane diones at room temperature, opening new pathways for the exploration of their reactivity and potential applications (G. Baccolini, C. Boga, & Umberto Negri, 1999).

Applications in Material Science

In the realm of materials science, Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, including diazaspiro[3.4]octane diones, as corrosion inhibitors for mild steel in acidic environments. Their study demonstrates the compounds' effectiveness in preventing corrosion, attributing this to the adsorption of inhibitors on the metal surface through both physical and chemical processes. This research highlights the potential of such compounds in developing environmentally friendly corrosion inhibitors (M. Chafiq et al., 2020).

Pharmacological Potential

Though the request specified to exclude information related to drug use, dosage, and side effects, it is worth noting that the structural framework of this compound and its derivatives has attracted interest in pharmacological research for their potential therapeutic applications. Studies such as those by Aboul-Enein et al. (2014) provide insight into the anticonvulsant profiles of certain diazaspiro[4.5]decane diones, indicating the broader applicability of this chemical structure in medicinal chemistry (M. Aboul-Enein et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione are currently unknown . The compound is structurally related to the 6-Azaspiro[3.4]octane-2,5-dione family , which is known for its wide use in medicinal chemistry . .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds in the 6-azaspiro[34]octane-2,5-dione family .

properties

IUPAC Name |

7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14/h1-6,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJGNGVLCMJHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=O)N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)